N-ethyl-6-methoxypyridine-2-carboxamide
Description
Contextualization of Pyridine (B92270) Carboxamide Scaffolds in Academic Research
The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile chemical properties and biological activities. This heterocyclic motif is a cornerstone in the design of novel therapeutic agents, with derivatives showing a wide spectrum of pharmacological effects.
Pyridine carboxamide derivatives have been extensively investigated for their potential as:
Antifungal Agents: Certain pyridine carboxamides have demonstrated potent antifungal activity. For instance, some derivatives act as succinate (B1194679) dehydrogenase inhibitors, a crucial enzyme in the fungal respiratory chain. nih.gov
Enzyme Inhibitors for Cancer Therapy: The pyridine carboxamide core is a key component in the development of various enzyme inhibitors targeting cancer. These include inhibitors of:
SHP2 (Src homology-2 containing protein tyrosine phosphatase 2): Allosteric inhibitors of SHP2 based on a substituted pyridine carboxamide scaffold have shown promise in preclinical studies for their antitumor efficacy. nih.gov
HPK1 (Hematopoietic Progenitor Kinase 1): Pyridine-2-carboxamide derivatives have been identified as potent and selective HPK1 inhibitors, which are of interest in cancer immunotherapy. nih.gov
Aurora Kinases: N-methylpicolinamide-4-thiol derivatives have been synthesized and evaluated as potential antitumor agents that selectively inhibit Aurora-B kinase. nih.gov
PI3K/mTOR Dual Inhibitors: Sulfonamide methoxypyridine derivatives have been designed as dual inhibitors of PI3K and mTOR, important targets in cancer cell signaling pathways. nih.gov
Urease Inhibitors: Pyridine carboxamide derivatives have been synthesized and shown to be effective inhibitors of urease, an enzyme implicated in infections by ureolytic bacteria. nih.gov
Antitubercular Agents: The pyrazine (B50134) carboxamide scaffold, a close analogue of pyridine carboxamide, is found in the antitubercular drug pyrazinamide. Research into N-alkyl-3-(alkylamino)pyrazine-2-carboxamides continues to explore new treatments for tuberculosis. mdpi.com
Supramolecular Chemistry: The ability of the pyridine and carboxamide groups to participate in hydrogen bonding and metal coordination makes them valuable building blocks in supramolecular chemistry and for the development of molecular devices. researchgate.netnih.gov
The diverse biological activities of the pyridine carboxamide scaffold underscore its importance in contemporary chemical research and drug discovery.
Chemical Significance of N-ethyl-6-methoxypyridine-2-carboxamide within the Pyridine Derivatives Class
The chemical significance of this compound lies in its specific combination of functional groups, which are expected to modulate the physicochemical and biological properties of the parent pyridine carboxamide scaffold.
The key structural features and their potential chemical significance are:
Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal ions. Its aromatic nature provides a rigid scaffold for the attachment of other functional groups.
Carboxamide Group (-CONH-): This functional group is crucial for many of the observed biological activities of this class of compounds. It is a key hydrogen bonding motif, allowing for interactions with biological targets such as enzymes and receptors. The planarity of the amide bond also imparts a degree of conformational rigidity.
N-ethyl Group (-CH2CH3): The ethyl group attached to the amide nitrogen is a small alkyl substituent. In the context of medicinal chemistry, N-alkylation can influence several properties, including:
Solubility: It can affect both aqueous and lipid solubility.
Lipophilicity: The addition of an alkyl group generally increases lipophilicity, which can impact cell membrane permeability.
Metabolic Stability: It can protect the amide bond from enzymatic cleavage, potentially increasing the compound's half-life in biological systems.
Binding Affinity: The size and shape of the N-alkyl group can influence how the molecule fits into the binding pocket of a biological target.
6-methoxy Group (-OCH3): The methoxy (B1213986) group is an electron-donating group attached to the pyridine ring at the 6-position. This substitution can influence the electronic properties of the pyridine ring, which in turn can affect its reactivity and its interactions with biological targets. The methoxy group can also serve as a hydrogen bond acceptor.
The combination of these features in this compound creates a molecule with a specific three-dimensional shape and electronic distribution, making it a unique entity within the vast chemical space of pyridine derivatives.
Overview of Current and Emerging Research Trajectories for this compound and Related Analogues
Given the lack of direct research on this compound, its potential research trajectories can be inferred from studies on closely related analogues. The primary areas of investigation for such compounds are within medicinal chemistry, particularly in the fields of oncology and infectious diseases.
Anticancer Research:
Tubulin Polymerization Inhibition: N-alkyl-N-substituted phenylpyridin-2-amine derivatives, which share the N-alkyl pyridine feature, have been identified as a novel class of tubulin polymerization inhibitors that target the colchicine (B1669291) binding site and exhibit significant anti-proliferative activity against various human tumor cell lines. nih.gov This suggests that this compound and its analogues could be explored for similar activity.
Kinase Inhibition: As previously mentioned, pyridine carboxamide scaffolds are prevalent in kinase inhibitors. Research into N-methylpicolinamide derivatives has identified potent inhibitors of Aurora-B kinase, a key regulator of mitosis and a target in cancer therapy. nih.gov Furthermore, sulfonamide methoxypyridine derivatives have shown promise as PI3K/mTOR dual inhibitors. nih.gov These findings suggest that this compound could serve as a scaffold for the development of novel kinase inhibitors.
Antimicrobial Research:
Antitubercular Activity: The structural similarity to pyrazinamide, a first-line antituberculosis drug, suggests that this compound and its analogues could be investigated for activity against Mycobacterium tuberculosis. Studies on N-alkyl-3-(alkylamino)pyrazine-2-carboxamides have shown that modifications to the alkyl substituents can influence antimycobacterial activity. mdpi.com
Other Potential Research Areas:
Agrochemicals: Pyridine carboxamides are also utilized in the agrochemical industry as fungicides. nih.gov The specific substitution pattern of this compound could be explored for potential applications in this field.
Materials Science: The coordination properties of the pyridine carboxamide scaffold make it a candidate for the development of novel materials, such as metal-organic frameworks and sensors.
The emerging research trajectory for compounds like this compound is likely to involve the synthesis of a library of related analogues with variations in the N-alkyl and alkoxy substituents. These libraries would then be screened against a panel of biological targets, particularly those implicated in cancer and infectious diseases, to identify lead compounds for further development.
Interactive Data Table: Biological Activities of Related Pyridine Carboxamide Derivatives
| Compound Class | Biological Target/Activity | Research Area |
| Substituted Pyridine Carboxamides | Succinate Dehydrogenase Inhibition | Antifungal |
| Substituted Pyridine Carboxamides | SHP2 Allosteric Inhibition | Anticancer |
| Pyridine-2-carboxamide Analogues | HPK1 Inhibition | Cancer Immunotherapy |
| N-methylpicolinamide-4-thiol Derivatives | Aurora-B Kinase Inhibition | Anticancer |
| Sulfonamide Methoxypyridine Derivatives | PI3K/mTOR Dual Inhibition | Anticancer |
| Pyridine Carboxamide Derivatives | Urease Inhibition | Antibacterial |
| N-alkyl-3-(alkylamino)pyrazine-2-carboxamides | Antitubercular Activity | Infectious Diseases |
| N-alkyl-N-substituted phenylpyridin-2-amines | Tubulin Polymerization Inhibition | Anticancer |
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-6-methoxypyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-10-9(12)7-5-4-6-8(11-7)13-2/h4-6H,3H2,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNYYAJKESXKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Ethyl 6 Methoxypyridine 2 Carboxamide
Established Synthetic Routes for the N-ethyl-6-methoxypyridine-2-carboxamide Core
The traditional synthesis of this compound is a multi-step process that relies on classical organic reactions. The key steps involve the formation of the amide bond, the introduction of the ethyl group, the placement of the methoxy (B1213986) moiety, and the synthesis of the necessary pyridine (B92270) precursors.
Amidation Reactions for Pyridine-2-carboxamide Formation
The formation of the pyridine-2-carboxamide linkage is a crucial step in the synthesis. This is typically achieved through the amidation of a pyridine-2-carboxylic acid derivative with ethylamine (B1201723). A common and effective method involves the use of coupling reagents to activate the carboxylic acid, facilitating the nucleophilic attack of ethylamine. rsc.orgpeptide.comluxembourg-bio.com
The general reaction is as follows:
6-methoxypyridine-2-carboxylic acid + Ethylamine → this compound + H₂O
Several coupling reagents are available to promote this reaction, each with its own advantages. peptide.com
Common Coupling Reagents for Amidation:
| Coupling Reagent | Description | Byproducts |
| Carbodiimides (e.g., DCC, EDC) | Widely used for forming amides, esters, and anhydrides. peptide.com | Urea derivatives (e.g., DCU), which can sometimes be difficult to remove. |
| Phosphonium (B103445) Salts (e.g., PyBOP) | More reactive than carbodiimides. | Phosphine oxide derivatives. |
| Uronium/Aminium Salts (e.g., HATU, HBTU) | React faster with less epimerization, particularly useful in peptide synthesis. peptide.com | Tetramethylurea. |
The choice of coupling reagent and reaction conditions (solvent, temperature, and presence of additives like HOBt to suppress side reactions) is critical for achieving high yields and purity. peptide.com The reaction of a carboxylic acid with an amine at elevated temperatures can also lead to the formation of an amide bond through a condensation reaction where a molecule of water is eliminated. nih.gov
N-Alkylation Strategies for Ethyl Group Introduction
The introduction of the ethyl group onto the nitrogen atom of the carboxamide can be achieved through N-alkylation of a pre-formed 6-methoxypyridine-2-carboxamide. This reaction typically involves the deprotonation of the amide N-H with a suitable base to form an amidate anion, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or ethyl bromide.
6-methoxypyridine-2-carboxamide + Base + Ethyl Halide → this compound + Salt + H₂O
Phase-transfer catalysis (PTC) is a particularly effective method for the N-alkylation of amides, often allowing for the use of milder bases and a broader range of solvents, and can sometimes be performed under solvent-free conditions. researchgate.netacsgcipr.orgmdpi.com This technique involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to transport the amidate anion from an aqueous or solid phase to an organic phase where the alkylating agent is present. researchgate.netresearchgate.net
Regioselective Introduction of the Methoxy Moiety at the 6-Position
For instance, starting with 2,6-dichloropyridine (B45657), a sequential substitution can be performed. The first substitution with a methoxide (B1231860) source, such as sodium methoxide, can be controlled to favor the formation of 2-chloro-6-methoxypyridine. The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than at other positions on the pyridine ring. youtube.comlibretexts.org
Example of Regioselective Methoxylation:
2,6-Dichloropyridine + NaOCH₃ → 2-Chloro-6-methoxypyridine + NaCl
The reaction conditions, including the solvent and temperature, are crucial for controlling the regioselectivity and minimizing the formation of the disubstituted product, 2,6-dimethoxypyridine.
Precursor Synthesis and Pyridine Ring Functionalization (e.g., from pyridine-2-carboxylic acid derivatives)
The synthesis of the key precursor, 6-methoxypyridine-2-carboxylic acid, is a central aspect of the established routes. sigmaaldrich.com Several strategies can be employed for its preparation:
From 2,6-Dihalopyridines: A common starting material is 2,6-dichloropyridine or 2,6-dibromopyridine. One halogen can be selectively replaced by a methoxy group via nucleophilic aromatic substitution, followed by the conversion of the remaining halogen at the 2-position into a carboxylic acid. This conversion can be achieved through various methods, including lithiation followed by carboxylation with carbon dioxide, or through palladium-catalyzed carbonylation reactions. researchgate.net
Oxidation of 6-Methoxy-2-picoline: If 6-methoxy-2-picoline is available, it can be oxidized to the corresponding carboxylic acid. mdpi.comresearchgate.net Various oxidizing agents can be employed for this transformation, such as potassium permanganate (B83412) or selenium dioxide. nih.gov
The functionalization of the pyridine ring at specific positions is a well-studied area of heterocyclic chemistry, with numerous methods available for introducing substituents. organic-chemistry.org The choice of the precursor and the sequence of functionalization steps are critical for an efficient synthesis.
Novel Approaches and Methodological Advancements in this compound Synthesis
Recent advancements in organic synthesis offer new and potentially more efficient routes to this compound. These novel approaches often focus on improving regioselectivity, reducing the number of synthetic steps, and employing milder reaction conditions.
Regioselective Alkylation and Functionalization Techniques of Pyridine
Modern synthetic methods are continually being developed to achieve highly regioselective functionalization of the pyridine ring, which can streamline the synthesis of compounds like this compound.
One area of active research is the direct C-H functionalization of pyridines. While challenging due to the electron-deficient nature of the pyridine ring, methods are emerging that allow for the introduction of functional groups at specific positions without the need for pre-installed activating or directing groups. For the synthesis of the target molecule, a hypothetical novel approach could involve the direct and regioselective introduction of the carboxamide or a precursor group at the 2-position of a pre-existing 6-methoxypyridine.
Furthermore, advancements in catalysis, including the use of transition metals, are enabling new types of bond formations on the pyridine ring with high regiocontrol. For instance, palladium-catalyzed cross-coupling reactions are versatile tools for introducing a variety of functional groups onto a pyridine scaffold that has been pre-functionalized with a halide.
While direct application of these novel methods to the synthesis of this compound may not be extensively documented, they represent the forefront of synthetic chemistry and offer promising avenues for future, more efficient synthetic routes.
Catalytic Methods for Pyridine Carboxamide Bond Formation
The formation of the amide bond in this compound from 6-methoxypyridine-2-carboxylic acid and ethylamine is a critical transformation. While traditional methods often rely on stoichiometric coupling agents, which generate significant waste, modern organic synthesis has increasingly shifted towards catalytic approaches. nih.govmdpi.com These methods offer improved atom economy and milder reaction conditions. dntb.gov.ua
Several classes of catalysts have proven effective for direct amidation. Boron-based catalysts, such as boric acid and various boronic acids, can facilitate the dehydrative coupling of carboxylic acids and amines. nih.gov For instance, borane-pyridine has been demonstrated as an efficient liquid catalyst for the direct amidation of a wide range of carboxylic acids and amines, forming both secondary and tertiary carboxamides. nih.gov Transition-metal catalysts based on elements like ruthenium, titanium, and zirconium also enable direct amide synthesis, often through dehydrogenative coupling or dehydrative condensation pathways. nih.govdntb.gov.ua Organocatalytic methods provide a metal-free alternative, utilizing small organic molecules to activate the carboxylic acid for nucleophilic attack by the amine. mdpi.com
A key challenge in any amidation is overcoming the kinetic and thermodynamic barriers of the reaction. researchgate.net Catalysts achieve this by activating the carboxylic acid group, making the carbonyl carbon more electrophilic and susceptible to attack by the amine. The sole byproduct in these direct catalytic reactions is water, making them highly desirable from an efficiency standpoint. dntb.gov.ua
Table 1: Representative Catalytic Systems for Amide Bond Formation
| Catalyst Type | Example Catalyst | Reaction Type | Key Features |
|---|---|---|---|
| Boron-based | Borane-pyridine | Direct Amidation | Liquid catalyst, mild conditions, broad substrate scope. nih.gov |
| Transition Metal | Ruthenium Pincer Complex | Dehydrogenative Coupling | Couples alcohols and amines, liberates H2 gas. nih.gov |
| Transition Metal | ZrOCl₂·8H₂O | Dehydrative Condensation | Effective with microwave irradiation, catalyst is reusable. dntb.gov.ua |
| Organocatalyst | 4-(Dimethylamino)pyridine (DMAP) | Acylation | Catalyzes acylation of amines with anhydrides. |
Principles of Sustainable Synthesis in Amide Production
The principles of green chemistry are increasingly integral to the production of amides, including this compound. google.com The goal is to design chemical processes that minimize or eliminate the use and generation of hazardous substances. google.com
A primary focus is on atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. Catalytic direct amidation, where the only byproduct is water, is an excellent example of a highly atom-economical process compared to methods using stoichiometric activators like carbodiimides (e.g., EDC) or phosphonium salts (e.g., HATU), which generate high molecular weight byproducts. mdpi.com
The choice of solvent is another critical factor. Many traditional amide coupling reactions use dipolar aprotic solvents like DMF or NMP, which face increasing regulatory scrutiny due to toxicity concerns. mdpi.com A key tenet of sustainable synthesis is the move towards greener solvents (e.g., water, ethanol) or, ideally, solvent-free conditions. nih.govacs.org Mechanochemical synthesis, which uses mechanical force to drive reactions without bulk solvent, is an emerging sustainable technique. acs.org
Catalyst recyclability is also paramount. The use of heterogeneous catalysts, which are in a different phase from the reactants, allows for easy separation and reuse, reducing waste and cost. acs.org Similarly, recoverable and reusable homogeneous catalysts, such as Brønsted acidic ionic liquids, have been developed to act as both the solvent and catalyst, streamlining the process. nsf.gov Biocatalysis, using enzymes like lipases, offers a highly sustainable route for amide bond formation under mild, anhydrous conditions, generating fewer byproducts. google.com
Table 2: Key Principles of Sustainable Amide Synthesis
| Principle | Description | Example Application |
|---|---|---|
| Atom Economy | Maximize the incorporation of reactant atoms into the final product. | Direct catalytic amidation (byproduct is only water). mdpi.com |
| Safer Solvents | Minimize or eliminate the use of hazardous solvents. | Performing reactions in water or under solvent-free conditions. nih.govacs.org |
| Catalysis | Use catalytic reagents in small amounts instead of stoichiometric reagents. | Boronic acid or transition-metal catalyzed amide formation. nih.gov |
| Renewable Feedstocks | Use raw materials that are renewable rather than depleting. | Chemoenzymatic processes to generate reactants from renewable sources. nih.gov |
| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure whenever possible. | Photocatalytic or enzymatic methods that operate under mild conditions. google.comnih.gov |
| Waste Prevention | Prevent waste generation rather than treating it after it has been created. | Using recyclable heterogeneous or ionic liquid catalysts. acs.orgnsf.gov |
Derivatization Strategies for the this compound Scaffold
The this compound structure offers multiple sites for chemical modification, allowing for the generation of diverse analogues. These strategies can be categorized by the part of the molecule being functionalized: the pyridine core, the amide nitrogen, or the methoxy group.
Modification of the Pyridine Core
The pyridine ring, while aromatic, has different reactivity compared to benzene (B151609). It is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. nih.gov However, the presence of the electron-donating methoxy group at the 6-position can help facilitate such reactions. Electrophilic substitution, such as halogenation, would be directed by the existing substituents.
More advanced strategies include:
Directed C-H Functionalization : The methoxy group can act as a directing group for metallation at an adjacent position on the ring, which can then be quenched with various electrophiles to install new functional groups.
Nucleophilic Aromatic Substitution (SNAr) : The methoxy group itself can be displaced by strong nucleophiles, although this typically requires harsh conditions unless the ring is further activated by electron-withdrawing groups. nih.gov
N-Oxidation and Subsequent Functionalization : The pyridine nitrogen can be oxidized to an N-oxide. This activates the ring, particularly at the 2- and 4-positions, making it more susceptible to both nucleophilic and electrophilic attack, enabling the introduction of a wide array of substituents.
Diversification at the Amide Nitrogen
The N-ethyl group provides a handle for further diversification. Key strategies include:
N-Dealkylation : The ethyl group can be chemically or enzymatically removed to yield the corresponding secondary amide (6-methoxy-pyridine-2-carboxamide). nih.govnih.gov This transformation is a valuable synthetic tool, often achieved using reagents like cyanogen (B1215507) bromide (von Braun reaction) or various chloroformates followed by hydrolysis or reduction. nih.gov Enzymatic methods, particularly using cytochrome P-450 monooxygenases, can also effect N-dealkylation. nih.gov
Re-alkylation/Arylation : Once the secondary amide is obtained, it can be N-alkylated or N-arylated with a wide variety of electrophiles to introduce new substituents, offering a straightforward route to a library of analogues.
Transamidation : This process involves the direct exchange of the amine portion of the amide. While amides are generally unreactive, transition-metal catalysis (e.g., using nickel, palladium, or iron complexes) can facilitate the exchange of the N-ethyl group with another amine. mdpi.comnih.govrug.nl This method avoids the separate dealkylation and re-acylation steps, providing a more direct route to new amide derivatives. mdpi.com
Functionalization and Derivatization of the Methoxy Group
The methoxy group is a prime target for modification, primarily through cleavage of the methyl C-O bond.
O-Demethylation : The most common transformation is the conversion of the methoxy group to a hydroxyl group, forming N-ethyl-6-hydroxypyridine-2-carboxamide (which exists in equilibrium with its N-ethyl-6-oxo-1,6-dihydropyridine-2-carboxamide tautomer). A variety of reagents can achieve this, often with high chemoselectivity. Strong acids or nucleophilic reagents are effective. researchgate.net For instance, L-selectride has been shown to be a highly efficient reagent for the selective demethylation of methoxypyridines, often without affecting other aryl methyl ethers that may be present in the molecule. researchgate.netnsf.govnih.gov Other common demethylating agents include boron tribromide (BBr₃) and pyridinium (B92312) chloride.
Further Derivatization : The resulting hydroxyl group is highly versatile and can be used as a handle for further functionalization. It can be re-alkylated with different alkyl halides to form new ethers (O-alkylation) or acylated to form esters (O-acylation), significantly expanding the chemical diversity of the scaffold.
Table 3: Common Reagents for O-Demethylation of Methoxypyridines
| Reagent | Conditions | Selectivity | Reference |
|---|---|---|---|
| L-selectride | Reflux in THF | High; chemoselectively cleaves methoxypyridines over anisoles. | researchgate.netnih.gov |
| Boron tribromide (BBr₃) | CH₂Cl₂ at low to room temperature | Strong, non-selective demethylating agent. | nih.gov |
| Pyridinium chloride | High temperature (melt) | Common, but generally provides no regioselectivity. | |
| Aluminum chloride (AlCl₃) | Organic solvent | Lewis acid-mediated demethylation. |
Spectroscopic and Structural Analysis of this compound Currently Unavailable in Publicly Accessible Data
A comprehensive search for advanced spectroscopic and structural data for the chemical compound this compound has yielded insufficient information to complete a detailed analysis as requested. Extensive queries for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy data specific to this compound did not return any publicly available experimental spectra or detailed research findings.
The requested article, intended to focus on the advanced spectroscopic and structural elucidation of this compound, was structured to include in-depth analysis of ¹H and ¹³C NMR data, two-dimensional NMR techniques, and vibrational mode assignments from IR and Raman studies. However, the foundational data necessary to populate these sections and create the specified data tables could not be located in scientific literature, chemical databases, or other accessible online resources.
While information exists for structurally related compounds, such as pyridine derivatives and various carboxamides, this data is not applicable for the specific analysis of this compound. The precise substitution pattern of the ethylamide and methoxy groups on the pyridine ring significantly influences the spectroscopic properties, making extrapolation from related compounds scientifically unsound for a detailed and accurate elucidation.
Consequently, the generation of an article with the specified outline and content, including detailed research findings and data tables, is not possible at this time. Further research and experimental analysis would be required to produce the necessary spectroscopic data for a thorough structural characterization of this compound.
Advanced Spectroscopic and Structural Elucidation of N Ethyl 6 Methoxypyridine 2 Carboxamide
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, it offers deep insights into the molecular composition and connectivity.
High-resolution mass spectrometry is essential for the unambiguous determination of a compound's elemental formula by measuring its mass-to-charge ratio (m/z) with very high precision. For N-ethyl-6-methoxypyridine-2-carboxamide, with the molecular formula C9H12N2O2, the theoretical exact mass can be calculated.
HRMS provides the accuracy necessary to distinguish between compounds with the same nominal mass but different elemental compositions, thereby serving as a definitive tool for formula confirmation.
Table 1: Calculated Exact Mass for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M+H]⁺ | C9H13N2O2⁺ | 181.0977 |
| [M+Na]⁺ | C9H12N2O2Na⁺ | 203.0796 |
Note: These are theoretical values. Experimental values from HRMS would be expected to be within a few parts per million (ppm) of these calculations.
The fragmentation pattern of this compound in mass spectrometry provides a roadmap to its structure. While a specific experimental spectrum is not available, likely fragmentation pathways can be predicted based on the functional groups present (a methoxy-pyridine ring and an N-ethyl carboxamide side chain) and known fragmentation patterns of similar molecules. researchgate.netmdpi.com
Key fragmentation processes would likely include:
Alpha-cleavage: Cleavage of the bond adjacent to the amide nitrogen.
Loss of the ethyl group: A common fragmentation for N-ethyl amides, leading to the loss of a C2H5 radical (29 Da).
Cleavage of the amide bond: This can occur in several ways, including the loss of the entire ethylamine (B1201723) group.
Loss of the methoxy (B1213986) group: Fragmentation of the pyridine (B92270) ring could involve the loss of a methyl radical (CH3, 15 Da) or a methoxy radical (OCH3, 31 Da).
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin |
|---|---|---|
| 151 | C2H5 | Loss of the ethyl group from the amide nitrogen |
| 135 | CONHCH2CH3 | Cleavage of the amide bond with loss of the N-ethylformamide group |
| 122 | C2H5NCO | Loss of ethyl isocyanate |
These predicted pathways, when compared against an experimental spectrum, would serve to confirm the identity and structure of the molecule. mdpi.com
X-ray Crystallography of this compound and Related Compounds
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. As the crystal structure for this compound is not publicly documented, the following sections will discuss the expected structural features and draw comparisons with closely related, structurally characterized compounds.
The crystal structure of a related compound, ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate , provides insight into the crystallographic parameters that might be observed for similar heterocyclic structures. researchgate.net The unit cell parameters define the fundamental repeating unit of the crystal lattice.
Table 3: Crystal Data and Structure Refinement for a Related Heterocyclic Compound researchgate.net
| Parameter | Value |
|---|---|
| Empirical formula | C15H18N2O3S |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.1447 (3) |
| b (Å) | 10.1919 (2) |
| c (Å) | 10.8724 (2) |
| α (°) | 90 |
| β (°) | 101.371 (1) |
| γ (°) | 90 |
| Volume (ų) | 886.40 (4) |
Note: Data is for ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate and serves as an illustrative example. researchgate.net
The conformation of this compound, specifically the orientation of the N-ethyl carboxamide group relative to the pyridine ring, is a key structural feature. Torsion angles, which describe the rotation around a chemical bond, are critical in defining this conformation. For instance, the planarity between the pyridine ring and the amide group would be of significant interest. In the crystal structure of a related pyrimidine (B1678525) compound, the ethyl acetate (B1210297) group shows an extended conformation. nih.gov A similar extended conformation might be expected for the N-ethyl group in the title compound to minimize steric hindrance.
Table 4: Representative Torsion Angles in a Related Pyrimidine Compound nih.gov
| Torsion Angle | Value (°) | Description |
|---|---|---|
| C2—C3—O3—C7 | 7.7 (3) | Planarity of a methoxy group with the benzene (B151609) ring |
| C6—C5—O5—C9 | -5.1 (3) | Planarity of a methoxy group with the benzene ring |
Note: Data is for ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate and illustrates the type of conformational analysis performed. nih.gov
Intermolecular interactions govern how molecules pack in the solid state, influencing physical properties like melting point and solubility. For this compound, the presence of an amide N-H group as a hydrogen bond donor and the amide carbonyl oxygen, pyridine nitrogen, and methoxy oxygen as hydrogen bond acceptors suggests that hydrogen bonding will be a dominant interaction.
Polymorphism and Solid-State Structural Variability
A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the polymorphism or solid-state structural variability of this compound. While polymorphism is a documented phenomenon in the broader class of substituted pyridine carboxamides, detailed research findings, including crystallographic data for different polymorphic forms of the title compound, are not available in the public domain as of the latest search.
The investigation of polymorphism is crucial for understanding the physical and chemical properties of a compound, as different crystal packing arrangements can influence factors such as solubility, melting point, and stability. For instance, studies on related molecules, such as pyridine-2,6-dicarboxamides, have revealed the existence of various polymorphs and hydrates, where subtle changes in molecular conformation and intermolecular interactions lead to distinct crystalline structures. However, no such specific data has been reported for this compound.
Further research, including systematic crystallization studies under various conditions and characterization using techniques such as single-crystal X-ray diffraction and powder X-ray diffraction, would be necessary to explore the potential for polymorphism in this compound and to elucidate its solid-state structural characteristics. Without such experimental data, a detailed discussion on its polymorphism and solid-state structural variability cannot be provided at this time.
Computational Chemistry and Theoretical Investigations of N Ethyl 6 Methoxypyridine 2 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of N-ethyl-6-methoxypyridine-2-carboxamide, offering a detailed picture of its geometry and electronic landscape.
Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.
The electronic structure of the molecule, including the distribution of electron density and the energies of molecular orbitals, can also be thoroughly analyzed. Such studies on related pyridine (B92270) carboxamide systems have been used to understand their reactivity and reaction mechanisms. mdpi.com The methoxy (B1213986) group at the 6-position and the ethylamide group at the 2-position of the pyridine ring are expected to significantly influence the electronic distribution and, consequently, the chemical behavior of the molecule.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
| C-N (Pyridine Ring) Bond Lengths | ~1.34 - 1.39 Å |
| C-C (Pyridine Ring) Bond Lengths | ~1.38 - 1.40 Å |
| C=O (Amide) Bond Length | ~1.23 Å |
| C-N (Amide) Bond Length | ~1.33 Å |
| Pyridine Ring Dihedral Angles | Near 0° (planar) |
Note: The values in this table are illustrative and represent typical bond lengths and angles that would be expected from a DFT calculation for a molecule of this type.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability.
For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the methoxy group, while the LUMO may be centered on the electron-deficient carboxamide group and the pyridine ring. A smaller HOMO-LUMO gap would suggest higher reactivity. These calculations are vital in designing molecules with specific chemical properties.
Table 2: Frontier Molecular Orbital Energies (Illustrative)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are hypothetical energy values to illustrate the concept of FMO analysis.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to chemical bonds, lone pairs, and antibonding orbitals.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of this compound, allowing for the exploration of its conformational landscape and its interactions with the surrounding environment over time. Such simulations have been applied to substituted pyridine carboxamide derivatives in the context of drug discovery to understand their binding to biological targets. nih.gov
Conformational Sampling and Dynamics
This compound possesses several rotatable bonds, leading to a variety of possible conformations. MD simulations can sample these different conformations by simulating the movement of the atoms over time, governed by a force field. This allows for the identification of the most populated and energetically favorable conformations in a given environment. The dynamics of the ethyl and methoxy groups, as well as the orientation of the amide plane relative to the pyridine ring, can be investigated.
Solvent Effects and Solvation Behavior
The behavior of this compound can be significantly influenced by the solvent. MD simulations can explicitly model the solvent molecules, providing a detailed understanding of the solvation shell around the solute. The simulations can reveal how solvent molecules, such as water, interact with the different functional groups of the molecule, for instance, through hydrogen bonding with the amide group and the pyridine nitrogen. Understanding these interactions is crucial for predicting the molecule's solubility and its behavior in biological systems.
Molecular Docking Studies with this compound
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.
Prediction of Ligand-Protein Binding Modes
The prediction of how this compound binds to a protein target is the first step in understanding its potential biological activity. This process involves defining a binding site on the protein and then using a docking algorithm to explore various possible conformations of the ligand within that site. The algorithm scores these conformations based on a force field that estimates the free energy of binding.
While specific docking studies for this compound are not extensively detailed in publicly available literature, insights can be drawn from studies on structurally related molecules. For instance, molecular docking analyses of other pyridine-based compounds have revealed key interactions that are likely relevant. These interactions often include:
Hydrogen Bonding: The nitrogen atom in the pyridine ring and the oxygen and nitrogen atoms in the carboxamide group of this compound are potential hydrogen bond acceptors and donors. These can form crucial hydrogen bonds with amino acid residues in the protein's active site, such as lysine, arginine, or serine.
Hydrophobic Interactions: The ethyl group and the pyridine ring can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.
Pi-Stacking: The aromatic pyridine ring can participate in pi-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.
Interaction Energy Calculations and Binding Affinity Prediction
Once a plausible binding mode is predicted, the strength of the interaction between this compound and the protein target is quantified through interaction energy calculations. These calculations provide an estimate of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A more negative value typically indicates a stronger and more stable interaction.
Various scoring functions are employed in docking software to calculate these energies. These functions take into account factors like electrostatic interactions, van der Waals forces, and the energy penalty associated with conformational changes upon binding.
To illustrate, a hypothetical docking study of this compound against a protein kinase target might yield the following interaction data:
| Interaction Type | Interacting Residue | Distance (Å) | Estimated Energy Contribution (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond | LYS78 | 2.9 | -3.5 |
| Hydrogen Bond | ASP184 | 3.1 | -3.2 |
| Hydrophobic | LEU25 | 3.8 | -1.8 |
| Hydrophobic | VAL33 | 4.0 | -1.5 |
| Pi-Stacking | PHE182 | 4.5 | -2.0 |
The total binding affinity would be a summation of these and other energetic contributions, providing a quantitative measure to compare the binding of this compound with other potential ligands.
Computational-Aided Rational Design of Derivatives
The insights gained from molecular docking studies can guide the rational design of derivatives of this compound with improved binding affinity or other desirable properties. By analyzing the predicted binding mode, chemists can identify positions on the molecule where modifications could lead to more favorable interactions.
For example, if the docking results show an unoccupied hydrophobic pocket near the ethyl group, designing derivatives with larger alkyl chains at this position could enhance hydrophobic interactions and improve binding. Similarly, if a potential hydrogen bond donor or acceptor on the protein is not engaged, a functional group could be added to the ligand to form this interaction.
This iterative process of design, docking, and scoring allows for the in-silico screening of a large number of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This approach significantly accelerates the drug discovery process.
Predictive Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can then be used to predict the activity of new, unsynthesized compounds.
For this compound and its analogs, a QSAR study would typically involve the following steps:
Data Collection: A dataset of structurally similar compounds with their experimentally determined biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, partial charges), and topological indices (e.g., branching, connectivity).
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.
A hypothetical QSAR equation for a series of pyridine-2-carboxamide derivatives might look like:
log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.2 * H-bond_Donors + 0.8 * Aromatic_Rings - 2.5
This equation suggests that higher lipophilicity (LogP), more hydrogen bond donors, and a greater number of aromatic rings are positively correlated with activity, while increased molecular weight (MW) has a negative impact.
Biochemical Interactions and Mechanistic Biology of N Ethyl 6 Methoxypyridine 2 Carboxamide in Vitro and in Silico
Enzyme Inhibition Studies (In Vitro)
Target Identification and Specificity
No studies have been identified that report the specific enzymatic targets of N-ethyl-6-methoxypyridine-2-carboxamide.
Kinetic Characterization of Enzyme Inhibition
There is no available data on the kinetic parameters (e.g., IC₅₀, Kᵢ) of this compound with any enzyme.
Elucidation of Allosteric Modulation vs. Active Site Binding
The mechanism of enzyme interaction, whether through allosteric modulation or direct active site binding, has not been elucidated for this compound.
Receptor Binding Assays (In Vitro)
Ligand-Receptor Interaction Profiling
No receptor binding assays have been published for this compound, and therefore its receptor interaction profile is unknown.
Affinity and Selectivity Measurements
Without receptor binding studies, the affinity (e.g., Kₐ, Kₑ) and selectivity of this compound for any receptor target have not been determined.
Further experimental research is required to establish the biochemical and pharmacological profile of this compound.
Modulation of Molecular Pathways (In Vitro)
Investigation of Signaling Cascade Interactions
No published in vitro studies were identified that investigate the interactions of this compound with specific signaling cascades. Research on analogous compounds with a pyridine-2-carboxamide core has explored their potential as inhibitors of various kinases, which are key components of signaling pathways. However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound.
Protein-Protein Interaction Modulation
There is no available research demonstrating the modulation of protein-protein interactions by this compound. While the broader class of pyridine (B92270) carboxamides has been investigated for their potential to interfere with such interactions in various disease contexts, specific data for the N-ethyl-6-methoxy variant is not available.
Mechanistic Studies on Specific Molecular Targets (In Silico)
Molecular Recognition and Binding Determinants
No in silico studies, such as molecular docking or molecular dynamics simulations, have been published that detail the molecular recognition and binding determinants of this compound with any specific biological target. Such studies would be essential to understand the key amino acid residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern its binding affinity and selectivity.
Conformational Changes Upon Binding
Without identified molecular targets and corresponding structural biology or computational studies, there is no information on any conformational changes that this compound may induce in a target protein upon binding.
Role of Substituents in Molecular Interactions
While the ethyl and methoxy (B1213986) substituents on the pyridine ring are expected to influence the compound's electronic and steric properties, and thus its molecular interactions, no specific studies have been found that analyze the precise role of these groups for this compound. Structure-activity relationship (SAR) studies on related pyridine carboxamide series often highlight the importance of such substituents for potency and selectivity, but this cannot be directly applied to the subject compound without dedicated research.
Structure Activity Relationships Sar and Analog Design of N Ethyl 6 Methoxypyridine 2 Carboxamide Derivatives
Systematic Modification of the N-ethyl-6-methoxypyridine-2-carboxamide Scaffold
Systematic modification of a lead compound is a cornerstone of drug discovery, allowing researchers to probe the interactions between the molecule and its biological target. For the this compound scaffold, modifications can be systematically made at three key positions: the N-alkyl chain, the pyridine (B92270) ring, and the amide linker.
Influence of N-Alkyl Chain Variations (e.g., N-methyl vs. N-ethyl in related compounds)
The N-alkyl group of the carboxamide is a critical determinant of a compound's biological activity and properties. Variations in the length and lipophilicity of this chain can significantly impact target binding, cell permeability, and metabolic stability. tudublin.ie
In studies of related N-alkyl-5-hydroxypyrimidinone carboxamides as antitubercular agents, the transition from an N-methyl to an N-ethyl group was shown to maintain, and in some cases improve, potency. nih.gov For instance, while the N-methyl analog (P01) showed a minimum inhibitory concentration (MIC) of 4.5 µM, the N-ethyl analog (P04) exhibited an improved MIC of 2.3 µM. nih.gov However, complete removal of the alkyl group led to a loss of activity, underscoring the necessity of this substituent. nih.gov
Research on other classes of compounds, such as synthetic cathinones, has demonstrated that elongating the aliphatic side chain from methyl to propyl can increase potency as a dopamine (B1211576) uptake inhibitor. ub.edu Similarly, for p-alkylaminophenols, increasing the alkyl chain length was found to enhance antioxidant activity. nih.gov These findings suggest that for the this compound scaffold, modest increases in the N-alkyl chain length (e.g., to N-propyl or N-butyl) could be a viable strategy to enhance biological activity, likely by improving hydrophobic interactions with the target protein. However, there is often an optimal length, beyond which activity may decrease due to steric hindrance or excessive lipophilicity. ub.edunih.gov
| Compound Class | N-Alkyl Variation | Observed Effect on Activity | Reference |
|---|---|---|---|
| 5-Hydroxypyrimidinone Carboxamides | N-Methyl vs. N-Ethyl | Replacement of methyl with ethyl showed good potency with improved MICs. | nih.gov |
| Synthetic Cathinones | Methyl to Propyl | Potency as a dopamine uptake inhibitor increases. | ub.edu |
| p-Alkylaminophenols | Chain Elongation | Increased antioxidative activity with longer alkyl chains. | nih.gov |
| N-Alkyl-4-phenyl-1,2,3,6-tetrahydropyridines | Higher N-alkyl homologs | Substantial increases in inhibitory potency against CYP2D6 due to increased lipophilicity. | nih.gov |
Impact of Pyridine Ring Substituents (e.g., methyl vs. methoxy (B1213986) vs. halo in related compounds)
The pyridine ring is a key component of the picolinamide (B142947) scaffold, and its substitution pattern profoundly influences the electronic properties, conformation, and ultimately, the biological activity of the molecule. nih.gov The nitrogen atom in the pyridine ring decreases the electron density, making it less reactive towards electrophilic substitution compared to benzene (B151609). uoanbar.edu.iq
The position and nature of substituents are critical. In a study on pyridine derivatives, it was found that the presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups could enhance antiproliferative activity. nih.gov The 6-methoxy group in the parent compound, this compound, is an electron-donating group which can influence the electron distribution of the entire ring system.
Replacing the methoxy group with other substituents would likely have significant effects:
Methyl Group: A methyl group is weakly electron-donating and can provide a hydrophobic interaction point. In a series of mGluR5 antagonists, 2-methyl-6-(phenylethynyl)pyridine served as a potent lead compound. nih.gov
Halo Groups (F, Cl, Br): Halogens are electron-withdrawing yet lipophilic. Their inclusion can alter binding affinity and metabolic stability. In a study of thieno[2,3-b]pyridines, combining a halogen at one position with an electron-withdrawing group at another was crucial for inhibitory activity. mdpi.com
Bulky Groups: Introducing bulky substituents can lead to steric hindrance, which may decrease activity if it disrupts the optimal binding conformation. nih.govnih.gov
The position of the substituent is also vital. For picolinates, an amino group at the 6-position (ortho to the nitrogen) can weaken metal-nitrogen bonds due to steric repulsion. digitellinc.com This highlights the sensitivity of the region around the coordinating nitrogen and amide group to steric effects.
| Substituent Type | General Effect | Example from Related Compounds | Reference |
|---|---|---|---|
| Electron-Donating (e.g., -OMe, -OH) | Can enhance antiproliferative activity. | Presence of -OMe and -OH groups favored activity in a study of various pyridine derivatives. | nih.gov |
| Electron-Withdrawing (e.g., -CN, -NO2, Halo) | Can be critical for activity, affecting electron density and interactions with target residues. | Compounds bearing a -CN group showed significant FOXM1 inhibition. | mdpi.com |
| Halogens (e.g., -F, -Cl) | Can increase potency by forming specific interactions or altering lipophilicity. | A 3,3-difluoropiperidine (B1349930) substituent increased potency 2-fold in a series of pyrimidine-4-carboxamides. | acs.org |
| Bulky Groups | Often decrease activity due to steric hindrance. | Pyridine derivatives with bulky groups exhibited lower antiproliferative activity. | nih.gov |
Modifications of the Amide Linker (e.g., carboxamide vs. carbothioamide)
The amide linker is not merely a spacer; it plays a crucial role in maintaining the structural conformation and participating in hydrogen bonding with the target. nih.gov Its properties, such as rotational energy barriers and hydrogen-bonding capacity, are essential for activity. nih.gov
One common modification is the replacement of the carbonyl oxygen with sulfur, converting the carboxamide to a carbothioamide (thioamide). This bioisosteric replacement can lead to significant changes in activity. For example, in the design of novel picolinamide derivatives as VEGFR-2 inhibitors, compounds bearing (thio)urea and dithiocarbamate (B8719985) moieties were synthesized and evaluated. nih.gov Thioamides are generally better hydrogen bond donors but weaker acceptors compared to amides. This change can alter the binding mode and affinity for the target.
Other modifications can involve altering the stability and reactivity of the amide bond itself. While the amide bond is generally stable, its reactivity can be enhanced for specific applications, such as in prodrugs or cleavable linkers in antibody-drug conjugates. researchgate.netnih.gov However, for a stable inhibitor, maintaining the integrity of the amide bond is paramount.
Rational Design Principles for Enhanced Specificity and Efficacy
Rational drug design leverages structural information about the biological target to design molecules with improved specificity and efficacy. For picolinamide derivatives, this approach has been successfully applied to develop inhibitors for various targets. nih.govnih.gov
Key principles include:
Target-Based Design: When the 3D structure of the target protein is known, computational methods like molecular docking can be used to predict how analogs of this compound might bind. This allows for the design of modifications that enhance favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and minimize unfavorable steric clashes. For example, docking studies were used to understand the binding of picolinamide derivatives to the DFG motif of VEGFR-2 kinase. nih.gov
Pharmacophore Modeling: A pharmacophore model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. By analyzing a set of known active compounds, a pharmacophore can be developed and used to design new molecules, like this compound derivatives, that fit the model.
Improving Physicochemical Properties: Rational design is also used to optimize properties like solubility, permeability, and metabolic stability. For example, introducing polar groups can increase aqueous solubility, while blocking sites of metabolism (e.g., by adding fluorine atoms) can improve metabolic stability.
Development of Focused Compound Libraries Based on the this compound Motif
To efficiently explore the SAR of the this compound scaffold, focused compound libraries are often developed. nih.gov These are collections of molecules designed to interact with a specific target or target family. nih.govlifechemicals.com Unlike large, diverse screening libraries, focused libraries are smaller and enriched with compounds that are more likely to be active, leading to higher hit rates. thermofisher.com
The development of a focused library around the this compound motif would involve:
Scaffold Selection: The core picolinamide structure is the starting point.
Combinatorial Synthesis: Key points of diversity (the N-alkyl group, positions on the pyridine ring, and the amide linker) are identified. A library of compounds is then synthesized by systematically combining different building blocks at these positions.
Computational Filtering: Before synthesis, virtual libraries can be created and filtered based on predicted binding affinity (docking scores) and desirable drug-like properties (e.g., molecular weight, lipophilicity) to prioritize the most promising candidates for synthesis and testing. thermofisher.com
Such libraries, targeting specific protein families like kinases, G-protein coupled receptors, or ion channels, allow for a rapid and systematic exploration of the chemical space around the parent scaffold, accelerating the discovery of new and improved therapeutic agents. lifechemicals.comchemdiv.com
Emerging Research Directions and Future Perspectives for N Ethyl 6 Methoxypyridine 2 Carboxamide
Potential Applications in Advanced Chemical Biology Tools
Integration with High-Throughput Screening Methodologies for Novel Interactions
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large compound libraries for biological activity. nih.govresearchgate.net These methodologies encompass a wide array of techniques, from biochemical assays like fluorescence resonance energy transfer (FRET) and surface plasmon resonance (SPR) to cell-based assays that measure viability or reporter gene activation. nih.gov
While the principles of HTS are well-established, the integration of N-ethyl-6-methoxypyridine-2-carboxamide into such screening campaigns has not been specifically reported. For this compound to be effectively utilized in HTS, a relevant biological assay would first need to be developed. This assay would be designed to detect interactions between the compound and a specific protein, pathway, or cellular phenotype. The structural features of this compound, such as its hydrogen bond donors and acceptors and its aromatic system, could theoretically allow it to interact with a variety of biological macromolecules. However, without empirical screening data, its interaction profile remains speculative.
Theoretical Predictions for Novel this compound Derivatives
Computational chemistry and molecular modeling offer powerful tools for predicting the properties and potential activities of novel chemical entities. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking could be applied to this compound to design derivatives with enhanced properties. For instance, modifications to the ethylamide or methoxy (B1213986) groups could be explored to optimize binding affinity for a hypothetical target, improve cell permeability, or alter metabolic stability.
However, without a known biological target or a set of activity data for the parent compound, any theoretical predictions for novel derivatives would be purely speculative. The design of new molecules is most effective when guided by existing biological data. In the absence of such data for this compound, the rational design of derivatives remains a prospective exercise.
Interdisciplinary Research with this compound as a Core Scaffold
The pyridine-2-carboxamide scaffold is a versatile starting point for chemical synthesis and has been incorporated into molecules with a wide range of applications. Interdisciplinary research efforts could potentially leverage this compound in fields such as materials science, catalysis, or agrochemicals. For example, the pyridine (B92270) nitrogen and amide functionality could serve as coordination sites for metal ions, leading to the development of novel catalysts or functional materials.
Currently, there are no published interdisciplinary research projects that specifically feature this compound as a central component. The exploration of this compound in diverse scientific fields will likely depend on the discovery of a unique property or activity that makes it an attractive candidate for such investigations. As with its potential in chemical biology, the broader scientific utility of this compound is an area that awaits discovery through further research.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-ethyl-6-methoxypyridine-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via coupling reactions between 6-methoxy-2-pyridinecarboxylic acid and ethylamine. A two-step approach is common:
Activation : Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions .
Amidation : React the acid chloride with ethylamine in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions. Yield optimization may require stoichiometric control (1:1.2 molar ratio of acid to amine) and inert atmosphere conditions .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>98%) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C6, ethylamide at C2). Key signals include δ ~3.9 ppm (methoxy -OCH₃) and δ ~1.2 ppm (ethyl -CH₂CH₃) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 209.1) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
- Cross-Validation : Combine with FT-IR to detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Q. How does the compound’s stability vary under different storage conditions?
- Guidelines :
- Short-Term : Store at –20°C in desiccated, amber vials to prevent hydrolysis of the carboxamide group .
- Long-Term : Lyophilize and store under nitrogen atmosphere to avoid oxidation of the methoxy group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Troubleshooting :
- Isomeric Purity : Use chiral HPLC or capillary electrophoresis to rule out enantiomeric impurities, which may arise during amidation .
- Solvent Effects : Record NMR in deuterated DMSO to suppress proton exchange interference. Compare with computational predictions (DFT-based NMR chemical shift calculations) .
- Case Study : A doublet-of-doublets in the aromatic region may indicate steric hindrance from the ethyl group, requiring NOESY to confirm spatial proximity .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting pyridinecarboxamide derivatives?
- Design Framework :
Core Modifications : Replace the methoxy group with halogen (e.g., Cl at C6) to assess electronic effects on receptor binding .
Side-Chain Variations : Substitute ethylamide with cyclopropyl or isopropyl groups to evaluate steric tolerance .
- Experimental Validation :
- Molecular Docking : Use AutoDock Vina to predict binding affinities against target enzymes (e.g., kinase inhibitors). Validate with surface plasmon resonance (SPR) for kinetic parameters .
Q. How can pharmacological profiling address conflicting in vitro vs. in vivo efficacy data?
- Mechanistic Insights :
- Metabolic Stability : Perform hepatic microsome assays (human/rat) to identify cytochrome P450-mediated degradation. Co-administer CYP inhibitors (e.g., ketoconazole) in animal models to enhance bioavailability .
- Protein Binding : Use equilibrium dialysis to measure plasma protein binding (>90% may reduce free drug concentration) .
Q. What methodologies are suitable for assessing ecological toxicity given limited data?
- Tiered Approach :
Acute Toxicity : Daphnia magna immobilization assays (OECD 202) to estimate EC₅₀ values .
Biodegradation : Modified OECD 301B test (closed bottle) to measure BOD₂₈ and classify persistence .
- Data Gaps : Prioritize read-across studies using structurally similar compounds (e.g., N-alkylpyridinecarboxamides) to infer ecotoxicological endpoints .
Q. How can computational models predict soil mobility and bioaccumulation potential?
- Tools :
- LogP Estimation : Use ChemAxon or EPI Suite to calculate octanol-water partition coefficients. A LogP >3 suggests high bioaccumulation risk .
- QSAR Modeling : Apply ECOSAR v2.0 to predict acute aquatic toxicity based on functional group contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
